
ADenosine-5'-diphosphate dilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5’-diphosphate dilithium salt is a chemical compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine diphosphate (ADP), which is involved in energy transfer within cells. This compound is particularly significant in the study of cellular metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine-5’-diphosphate dilithium salt can be synthesized through several methods. One common approach involves the phosphorylation of adenosine monophosphate (AMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates.
Industrial Production Methods
In industrial settings, the production of adenosine-5’-diphosphate dilithium salt often involves enzymatic synthesis. Enzymes such as adenylate kinase can catalyze the conversion of AMP to ADP, which is then treated with lithium salts to form the dilithium salt. This method is advantageous due to its high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine-5’-diphosphate dilithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate (ATP) in the presence of suitable oxidizing agents.
Reduction: Reduction reactions can convert it back to AMP.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products
Oxidation: Adenosine-5’-triphosphate (ATP)
Reduction: Adenosine monophosphate (AMP)
Substitution: Various nucleoside diphosphate derivatives
Wissenschaftliche Forschungsanwendungen
Adenosine-5’-diphosphate dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a role in cellular energy metabolism and is used in studies involving cellular respiration and energy transfer.
Medicine: It is involved in research related to platelet aggregation and blood clotting, as ADP is a known platelet activator.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of adenosine-5’-diphosphate dilithium salt involves its role as an energy carrier. It participates in the transfer of phosphate groups, which is essential for the production and utilization of ATP. The compound interacts with various enzymes, including adenylate kinase and ATP synthase, to facilitate these processes. It also binds to purinergic receptors on cell surfaces, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Adenosine-5’-diphosphate dilithium salt can be compared with other similar compounds such as:
Adenosine-5’-triphosphate (ATP): ATP is the primary energy carrier in cells, while ADP is a precursor in its synthesis.
Adenosine monophosphate (AMP): AMP is a lower-energy form that can be phosphorylated to form ADP.
Adenosine-5’-diphosphate sodium salt: This compound is similar in structure but contains sodium ions instead of lithium.
The uniqueness of adenosine-5’-diphosphate dilithium salt lies in its specific interactions with lithium ions, which can influence its biochemical properties and applications.
Eigenschaften
Molekularformel |
C10H13Li2N5O10P2 |
|---|---|
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI-Schlüssel |
YCWSTXGQZUYBEW-IDIVVRGQSA-L |
Isomerische SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Kanonische SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


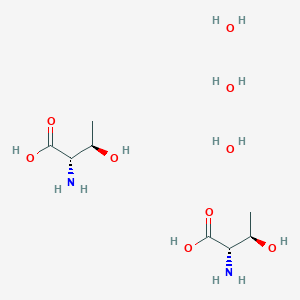
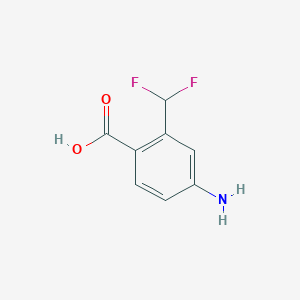
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
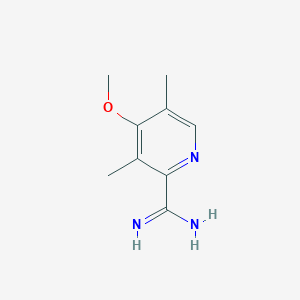
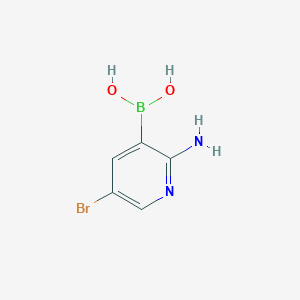
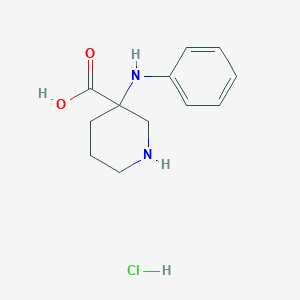
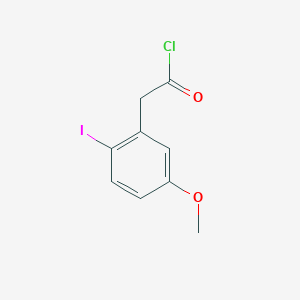
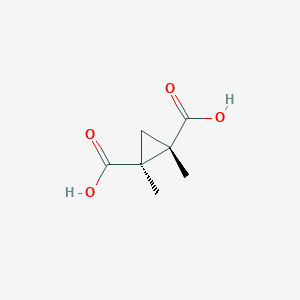
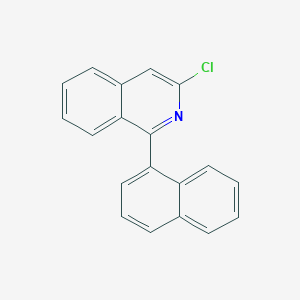



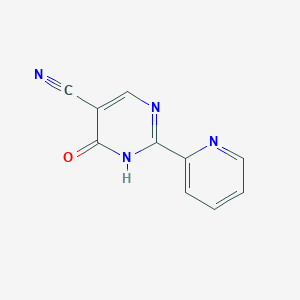
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
